BENGHE Foundational & Exploratory

Check Availability & Pricing

Roginolisib: A Deep Dive into a Non-ATP
Competitive PI3KJ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Roginolisib

Cat. No.: B2511894

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of Roginolisib (I0A-244), a first-in-
class, orally bioavailable, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kd).
Unlike traditional ATP-competitive inhibitors, Roginolisib employs a unique mechanism of
action that contributes to its high selectivity and favorable safety profile, making it a promising
candidate in the landscape of cancer therapeutics. This document collates preclinical and
clinical data, details experimental methodologies, and visualizes key pathways and processes.

Core Concepts: Mechanism of Action and Allosteric
Modulation

Roginolisib is a highly selective inhibitor of PI3K9, a lipid kinase predominantly expressed in
hematopoietic cells and playing a crucial role in B-cell signaling and immune regulation.[1]
Dysregulation of the PI3Kd pathway is implicated in various hematological malignancies and
solid tumors.[2][3]

What sets Roginolisib apart is its non-ATP competitive mode of inhibition.[2][3] It functions as
an allosteric modulator, binding to a site distinct from the ATP-binding pocket. Specifically,
evidence suggests that Roginolisib binds to the C-terminus of the p110d catalytic subunit.
This interaction induces a conformational change in the enzyme, rendering it inactive. This
mechanism avoids direct competition with the high intracellular concentrations of ATP,
potentially leading to a more sustained and targeted inhibition.
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The allosteric nature of Roginolisib's binding is a key contributor to its remarkable selectivity
for the & isoform over other Class | PI3K isoforms (a, 3, and y). This high selectivity is thought
to underlie its improved tolerability profile compared to earlier generations of pan-PI3K or less
selective PI3Kd inhibitors, which have been associated with significant off-target toxicities.

Quantitative Data: Potency and Selectivity

The following tables summarize the key quantitative data for Roginolisib from various in vitro

studies.
Parameter Value Assay/Cell Line Reference
IC50 (PI3Kd) 145 nM Kinase Assay
IC50 (pAkt in Ramos ]
280 nM BCR-induced pAkt
B cells)
IC50 (B cell
48 nM Ramos B cells

proliferation)

Experimental Protocols

This section details the methodologies for key experiments used to characterize Roginolisib's

mechanism of action and efficacy.

In Vitro Kinase Inhibition Assay

o Objective: To determine the half-maximal inhibitory concentration (IC50) of Roginolisib
against PI3Kad.

o Methodology:

o Recombinant human PI3Kd enzyme is incubated with Roginolisib at varying

concentrations.

o The kinase reaction is initiated by the addition of a lipid substrate (e.g., PIP2) and ATP.
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o The production of the phosphorylated product (e.g., PIP3) is measured using a detection
reagent that generates a luminescent or fluorescent signal.

o IC50 values are calculated by fitting the dose-response data to a four-parameter logistic
equation.

Cell-Based Phospho-Akt Assay

» Objective: To assess the ability of Roginolisib to inhibit PI3Kd signaling in a cellular context.

o Methodology:

o

Ramos B cells, a human Burkitt's lymphoma cell line with constitutive PI3Kd signaling, are
treated with a range of Roginolisib concentrations.

o The cells are stimulated with an activator of the B-cell receptor (BCR) pathway (e.g., anti-
IgM) to induce robust PI3Kd signaling.

o Following treatment and stimulation, cells are lysed, and the levels of phosphorylated Akt
(pAkt), a downstream effector of PI3K, are measured by Western blot or a quantitative
immunoassay (e.g., ELISA).

o The IC50 for pAkt inhibition is determined from the dose-response curve.

B-Cell Proliferation Assay

» Objective: To evaluate the effect of Roginolisib on the proliferation of B-cell lymphoma cells.
e Methodology:
o Ramos B cells are seeded in microplates and treated with serial dilutions of Roginolisib.
o The cells are incubated for a defined period (e.g., 72 hours) to allow for proliferation.

o Cell viability and proliferation are assessed using a colorimetric or fluorometric assay (e.g.,
MTS or CellTiter-Glo).
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o The IC50 for the inhibition of B-cell proliferation is calculated from the resulting dose-
response curve.

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language, illustrate the key concepts related
to Roginolisib’'s mechanism of action.
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Caption: Simplified PI3Kd signaling cascade.
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Roginolisib's Mechanism of Action
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Caption: Allosteric inhibition by Roginolisib.

Experimental Workflow: Determining Non-ATP Competitive Inhibition
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Caption: Workflow for confirming non-ATP competition.
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Clinical Development and Future Directions

Roginolisib is currently being evaluated in multiple clinical trials for a range of malignancies,
including uveal melanoma, non-small cell lung cancer, myelofibrosis, and chronic lymphocytic
leukemia. The favorable safety profile observed in early clinical studies, with a low incidence of
severe toxicities, supports its potential for long-term administration and combination with other
anti-cancer agents.

The unique, non-ATP competitive, allosteric mechanism of Roginolisib represents a significant
advancement in the field of PI3Kd inhibition. Its high selectivity and promising clinical data
suggest that it could become a valuable therapeutic option for patients with a variety of
cancers, particularly those driven by dysregulated PI3Kd signaling. Further research will
continue to elucidate its full therapeutic potential and its role in the evolving landscape of
precision oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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